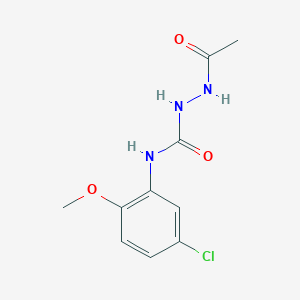
1-Acetyl-4-(5-chloro-2-methoxyphenyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida es un compuesto químico con la fórmula molecular C10H12ClN3O3 y un peso molecular de 257.678 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo semicarbazida unido a un anillo fenilo clorado y metoxilado. Se utiliza a menudo en la investigación de descubrimiento inicial debido a sus raras y únicas propiedades químicas .
Métodos De Preparación
La síntesis de la 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida suele implicar la reacción de la 5-cloro-2-metoxianilina con anhídrido acético para formar la acetanilida correspondiente. Este intermedio se hace reaccionar a continuación con clorhidrato de semicarbazida en condiciones ácidas para obtener el producto final . Los métodos de producción industrial pueden variar, pero en general siguen rutas sintéticas similares con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
La 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los correspondientes derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de amina.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos que se forman dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida implica su interacción con objetivos moleculares específicos. El grupo semicarbazida puede formar enlaces covalentes con sitios nucleófilos en moléculas biológicas, lo que lleva a la inhibición de la actividad enzimática o a la interrupción de los procesos celulares. El anillo fenilo clorado también puede contribuir a su actividad biológica interactuando con regiones hidrófobas de las proteínas diana .
Comparación Con Compuestos Similares
Compuestos similares a la 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida incluyen:
1-Acetil-4-(2-metoxifenil)semicarbazida: Carece del grupo cloro, lo que da lugar a una reactividad y una actividad biológica diferentes.
1-Acetil-4-(5-bromo-2-metoxifenil)semicarbazida: El grupo bromo puede dar lugar a diferentes reacciones de sustitución en comparación con el grupo cloro.
1-Acetil-4-(5-cloro-2-etoxifenil)semicarbazida: El grupo etoxilo altera la solubilidad y la reactividad del compuesto.
Estos compuestos ponen de manifiesto las propiedades únicas de la 1-Acetil-4-(5-cloro-2-metoxifenil)semicarbazida, en particular su equilibrio de características hidrófobas e hidrófilas, que pueden influir en sus interacciones tanto en los sistemas químicos como en los biológicos.
Propiedades
Número CAS |
196408-43-2 |
|---|---|
Fórmula molecular |
C10H12ClN3O3 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
1-acetamido-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C10H12ClN3O3/c1-6(15)13-14-10(16)12-8-5-7(11)3-4-9(8)17-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16) |
Clave InChI |
RTKXCGSLJCLRCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


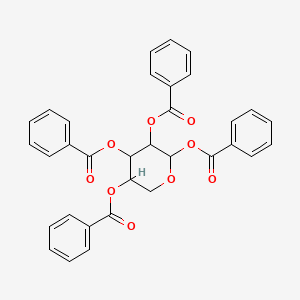

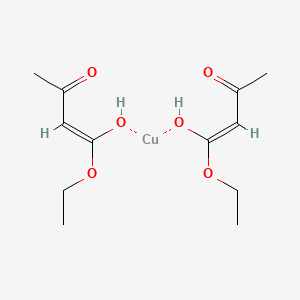

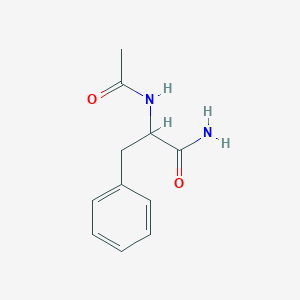

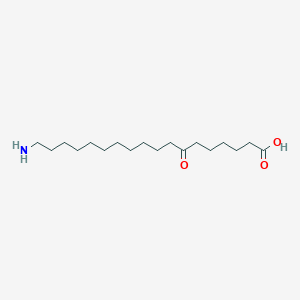

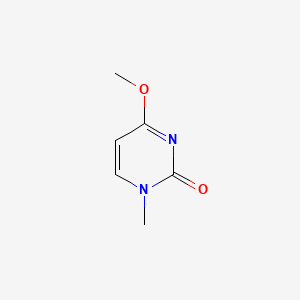
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
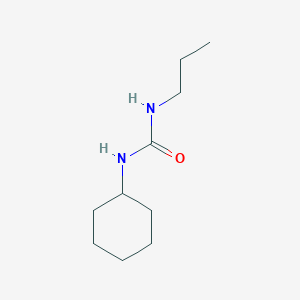

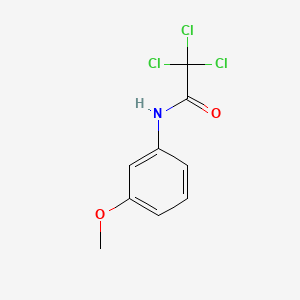
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
